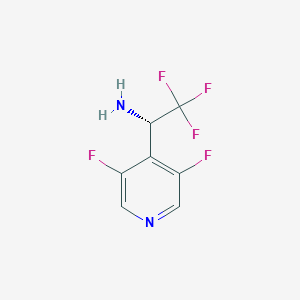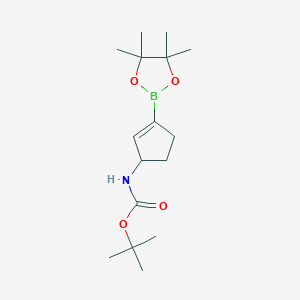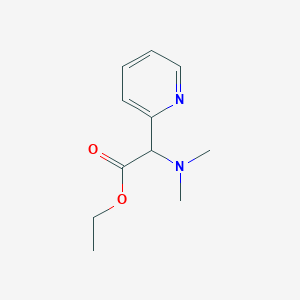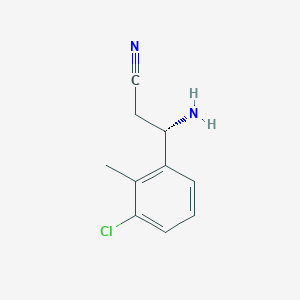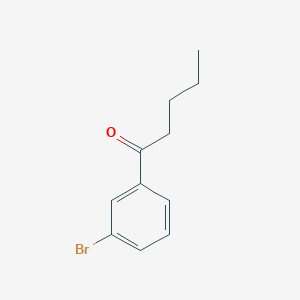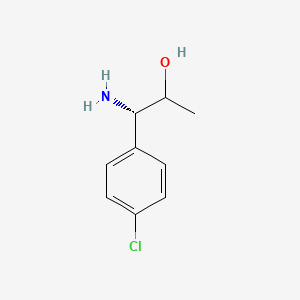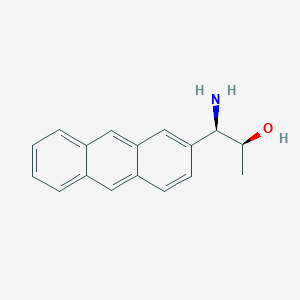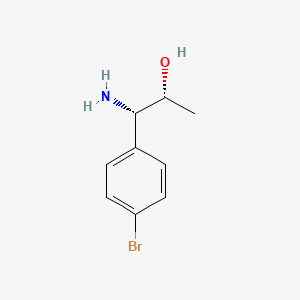
(r)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethylphenyl halide reacts with the pyrrolidine ring.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution may be necessary to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can modify the trifluoromethylphenyl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride: The enantiomer of the compound.
2-(2-(Trifluoromethyl)phenyl)pyrrolidine: The non-chiral version without the hydrochloride salt.
Other Trifluoromethyl-Substituted Pyrrolidines: Compounds with similar structures but different substituents.
Uniqueness
The ®-enantiomer may exhibit unique biological activity and selectivity compared to its (s)-enantiomer or other similar compounds. The presence of the trifluoromethyl group can significantly influence the compound’s chemical and physical properties, making it distinct in various applications.
Eigenschaften
Molekularformel |
C11H13ClF3N |
|---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H/t10-;/m1./s1 |
InChI-Schlüssel |
APDMORWJFZBMEX-HNCPQSOCSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


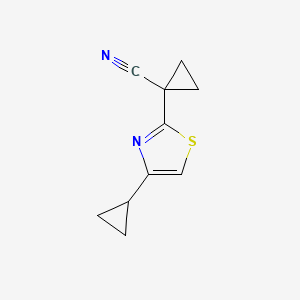

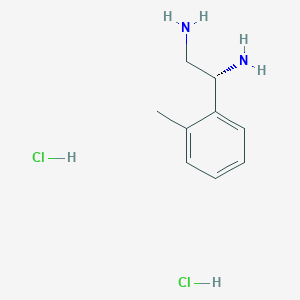
![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
